Methyl 4-fluorobenzoate

Overview

Description

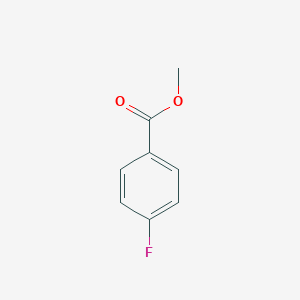

Methyl 4-fluorobenzoate (CAS: 403-33-8; molecular formula: C₈H₇FO₂; molar mass: 154.14 g/mol) is a fluorinated aromatic ester widely employed as a synthetic intermediate in organic chemistry, pharmaceuticals, and materials science. It is synthesized via esterification of 4-fluorobenzoic acid with methanol or through nucleophilic aromatic substitution reactions. For example, it can be prepared by reacting 4-fluorobenzoyl chloride with methanol under mild conditions, yielding a colorless oil with a 67% isolated yield . Its structure is characterized by a fluorine atom at the para position of the benzene ring, which significantly influences its electronic and steric properties. Key spectral data include:

- ¹H NMR (CDCl₃): δ 8.17–7.95 (m, 2H), 7.21–6.97 (m, 2H), 3.92 (s, 3H) .

- ¹³C NMR: δ 168.41 (ester carbonyl), 166.27 (C-F), and aromatic carbons at 132.34–126.52 ppm .

The compound’s stability and reactivity make it a versatile precursor for synthesizing pharmaceuticals (e.g., reticulocyte 15-lipoxygenase-1 inhibitors) and functional materials like photoactive derivatization agents (e.g., PIPTAD) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing methyl 4-fluorobenzoate involves the esterification of 4-fluorobenzoic acid with methanol under acidic conditions . The reaction typically proceeds as follows:

Esterification Reaction:

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification through distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to yield 4-fluorobenzoic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride and alkyl halides.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Substitution: Various substituted benzoates.

Reduction: 4-fluorobenzyl alcohol.

Hydrolysis: 4-fluorobenzoic acid.

Scientific Research Applications

Methyl 4-fluorobenzoate is extensively used in scientific research due to its versatility:

Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It is a key intermediate in the production of drugs with antidepressant and antipsychotic properties.

Industry: It is employed in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 4-fluorobenzoate primarily involves its role as a precursor in chemical reactions. Its ester group can undergo hydrolysis, reduction, or substitution, leading to the formation of various biologically active compounds. The fluorine atom’s electronegativity influences the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Substituent Effects on Reactivity

A 2022 study quantified nucleophilic aromatic substitution (SNAr) reactivity for methyl benzoate derivatives (Table 1) . The para-fluorine substituent in methyl 4-fluorobenzoate exhibits moderate electron-withdrawing effects compared to stronger electron-withdrawing groups (e.g., -NO₂, -CN) and weaker ones (e.g., -OCH₃):

| Compound | N Parameter | sN Parameter | E Parameter | %V (Activation) |

|---|---|---|---|---|

| Methyl benzoate | -0.2901 | -0.3402 | -0.6351 | 76 |

| This compound | -0.2903 | -0.3403 | -0.6358 | 78 |

| Methyl 4-chlorobenzoate | -0.2878 | -0.3378 | -0.6323 | 74 |

| Methyl 4-methoxybenzoate | -0.2976 | -0.3475 | -0.6444 | 90 |

| Methyl 4-nitrobenzoate | -0.2792 | -0.3294 | -0.6214 | 58 |

Key Observations :

- The fluorine substituent increases %V (activation) slightly compared to methyl benzoate (78% vs. 76%) due to its -I (inductive) effect, enhancing electrophilicity.

- Chlorine (74%V) is less activating than fluorine, likely due to weaker inductive effects.

- Methoxy groups (90%V) strongly activate the ring via resonance (+M effect), while nitro groups (58%V) deactivate it via dominant -M effects .

Metabolic and Environmental Stability

Fluorinated compounds like this compound are more resistant to microbial degradation than chlorinated or brominated analogs. The C-F bond (bond dissociation energy: ~485 kJ/mol) is highly stable, reducing susceptibility to enzymatic cleavage. For example, Pseudomonas cepacia degrades 4-fluorobenzoate via oxygen-dependent pathways, but degradation rates are slower compared to 4-chlorobenzoate . This stability makes fluorinated derivatives preferable in pharmaceuticals but raises environmental persistence concerns.

Physical and Spectral Properties

Key Trends :

- Electron-withdrawing groups (e.g., -CF₃, -F) increase boiling points due to dipole interactions.

- Fluorine causes upfield shifts in ¹H NMR for aromatic protons (δ 7.21–6.97) compared to methyl benzoate (δ 7.8–7.4) .

Biological Activity

Methyl 4-fluorobenzoate (MFB) is an aromatic compound that has garnered attention for its diverse biological activities. This article explores the biological properties of MFB, including its antimicrobial, anticancer, and catalytic activities, supported by case studies and research findings.

This compound is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the para position of the aromatic ring. Its molecular formula is , and it exhibits unique chemical behavior due to the electronegative fluorine atom, which influences its reactivity and interactions with biological systems.

Antimicrobial Activity

Research has indicated that MFB exhibits significant antimicrobial properties. A study conducted on various halogenated benzoate derivatives found that compounds like MFB showed promising activity against fungal strains. The mechanism of action is believed to involve disruption of cell wall synthesis and metabolic pathways in microorganisms.

Case Study: Fungal Inhibition

- Compound : this compound

- Target : Fungal pathogens

- Method : Molecular docking studies revealed that MFB forms hydrogen bonds with key residues in fungal proteins, indicating a potential inhibitory effect.

- Binding Energy : The binding energy calculated was approximately -5.00 kcal/mol, suggesting a strong interaction with target proteins .

Anticancer Activity

MFB has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells is particularly noteworthy.

Research Findings

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Results : MFB demonstrated cytotoxic effects with IC50 values indicating effective growth inhibition at micromolar concentrations.

- Mechanism : The proposed mechanism involves the modulation of mitochondrial functions and induction of oxidative stress in cancer cells .

Catalytic Activity

MFB has been identified as an effective photosensitizing catalyst in organic synthesis. It facilitates reactions such as fluorination, enhancing yields significantly compared to control reactions without catalysts.

Experimental Data

- Reaction Type : Photosensitized fluorination

- Yield Improvement : Up to 71% yield in reactions utilizing MFB as a catalyst.

- Conditions : Optimal conditions included higher concentrations and specific LED light wavelengths to maximize reaction efficiency .

Summary of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against fungal pathogens | Strong binding interactions with fungal proteins |

| Anticancer | Inhibits growth in cancer cell lines | Induces apoptosis; effective at micromolar concentrations |

| Catalytic | Acts as a photosensitizing catalyst | Significant yield improvements in organic reactions |

Q & A

Q. Basic: What are the standard synthetic protocols and characterization methods for Methyl 4-fluorobenzoate?

Answer:

this compound is typically synthesized via esterification of 4-fluorobenzoic acid with methanol under acidic catalysis. A common method involves refluxing equimolar amounts of 4-fluorobenzoic acid and methanol in the presence of concentrated sulfuric acid, followed by neutralization and purification via distillation or column chromatography. Characterization employs ¹H/¹³C NMR to confirm esterification (e.g., methyl ester peak at δ ~3.8–3.9 ppm) and fluorine substitution (e.g., aromatic splitting patterns). HPLC (≥99% purity) and HRMS (exact mass: 154.04 g/mol) validate purity and molecular identity .

Q. Basic: How can microbial degradation pathways of this compound be experimentally investigated?

Answer:

Studies use aerobic bacterial strains like Aureobacterium sp. or Pseudomonas spp., which oxidize methyl groups or cleave the ester bond. Key steps:

- Culture setup : Incubate strains with this compound as the sole carbon source in mineral medium.

- Metabolite analysis : Monitor fluoride ion release via ion-selective electrodes or colorimetric assays (e.g., SPADNS method).

- Product identification : GC-MS or LC-MS detects intermediates like 4-fluorobenzoic acid or 4-hydroxybenzoate .

Q. Advanced: What mechanistic distinctions exist between enzymatic defluorination pathways for this compound?

Answer:

The enzyme 4-fluorobenzoate dehalogenase directly hydrolyzes the C-F bond without structural rearrangement, yielding fluoride and trace 4-hydroxybenzoate . Contrastingly, defB-encoded hydrolases in Pseudomonas spp. require CoA-thioester intermediates. Methodological insights:

- Enzyme assays : Use cell-free extracts of Aureobacterium sp. with substrate-specific activity measurements.

- Kinetic isotope effects (KIEs) : Compare O/O or H/H ratios to elucidate transition states.

- X-ray crystallography : Resolve active-site interactions (e.g., His/Asp catalytic dyad) .

Q. Advanced: How is this compound utilized as a photosensitization catalyst in C(sp³)-H fluorination?

Answer:

In photoredox catalysis, this compound acts as a photosensitizer under visible light (e.g., 450 nm LED). Experimental design:

- Reaction setup : Combine substrate (e.g., alkanes), Selectfluor (SF), and 10 mol% this compound in acetonitrile.

- UV-vis spectroscopy : Confirm no light absorption overlap between catalyst and substrate (e.g., λmax ~300 nm for this compound).

- Control experiments : Compare efficiency against non-fluorinated analogs (e.g., methyl benzoate) to isolate electronic effects of fluorine .

Q. Advanced: What methodologies enable the synthesis of pyrrolo[2,3-b]pyridine derivatives from this compound?

Answer:

Derivatization involves nucleophilic aromatic substitution :

- Step 1 : Synthesize Methyl 2-hydroxy-4-fluorobenzoate via directed ortho-lithiation.

- Step 2 : React with 5-bromo-pyrrolo[2,3-b]pyridine under Pd-catalyzed coupling (e.g., Buchwald-Hartwig conditions).

- Purification : Use silica gel chromatography (10% EtOAc/hexane) and validate via ¹⁹F NMR (δ -104 to -129 ppm) and IR (C=O stretch ~1720 cm⁻¹) .

Q. Basic: What analytical techniques resolve contradictions in reported degradation efficiencies of this compound?

Answer:

Discrepancies arise from microbial strain specificity (e.g., Aureobacterium vs. Pseudomonas). Address via:

- Isotopic labeling : Track C/C in degradation products.

- Enzyme inhibition studies : Use site-directed mutants or protease-treated cell extracts to isolate active pathways.

- Cross-validation : Compare fluoride release rates across multiple strains under standardized conditions .

Q. Advanced: How do electronic effects of the fluorine substituent influence reactivity in catalytic applications?

Answer:

The electron-withdrawing fluorine enhances photosensitizer redox potentials and stabilizes transition states. Experimental approaches:

- DFT calculations : Compare HOMO/LUMO levels of fluorinated vs. non-fluorinated esters.

- Cyclic voltammetry : Measure oxidation potentials (e.g., +1.2 V vs. SCE for this compound).

- Kinetic profiling : Correlate substituent effects with turnover frequencies (TOF) in fluorination reactions .

Q. Advanced: What strategies mitigate discrepancies in structural elucidation of this compound derivatives?

Answer:

For complex mixtures (e.g., diastereomers in fluorinated bicycloheptanes):

Properties

IUPAC Name |

methyl 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEBQGULDWDIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193309 | |

| Record name | Methyl 4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-33-8 | |

| Record name | Methyl 4-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-fluorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-fluorobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.